molecular formula C9H8N6O4 B241218 5-Nitro-2-furaldehyde (6-methyl-3-oxo-2,3-dihydro-1,2,4-triazin-5-yl)hydrazone

5-Nitro-2-furaldehyde (6-methyl-3-oxo-2,3-dihydro-1,2,4-triazin-5-yl)hydrazone

Cat. No.: B241218
M. Wt: 264.2 g/mol
InChI Key: VGARCXWJSQBJIW-ONNFQVAWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Nitro-2-furaldehyde (6-methyl-3-oxo-2,3-dihydro-1,2,4-triazin-5-yl)hydrazone, also known as NFOH, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. NFOH is a hydrazone derivative that has been synthesized using different methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations in lab experiments. In

Mechanism of Action

The mechanism of action of 5-Nitro-2-furaldehyde (6-methyl-3-oxo-2,3-dihydro-1,2,4-triazin-5-yl)hydrazone is not well understood. However, it has been suggested that this compound may act by inhibiting the growth of microorganisms by interfering with their metabolic processes. It has also been suggested that this compound may act as a chelating agent, binding to metal ions and preventing them from reacting with other compounds.
Biochemical and Physiological Effects:
This compound has been shown to have both biochemical and physiological effects. It has been shown to inhibit the growth of microorganisms by affecting their metabolic processes. Additionally, this compound has been shown to have antioxidant properties, which may be beneficial for preventing oxidative stress in the body.

Advantages and Limitations for Lab Experiments

5-Nitro-2-furaldehyde (6-methyl-3-oxo-2,3-dihydro-1,2,4-triazin-5-yl)hydrazone has several advantages and limitations when used in lab experiments. One advantage is that it is relatively easy to synthesize and is stable under normal laboratory conditions. However, one limitation is that it may not be suitable for certain types of experiments due to its potential toxicity.

Future Directions

There are several future directions for research on 5-Nitro-2-furaldehyde (6-methyl-3-oxo-2,3-dihydro-1,2,4-triazin-5-yl)hydrazone. One area of research could be to further investigate its mechanism of action and potential applications as an antimicrobial agent or corrosion inhibitor. Additionally, further research could be done to investigate its potential applications in the field of medicine, particularly as an antioxidant. Finally, further studies could be done to investigate the potential toxicity of this compound and its effects on human health.

Synthesis Methods

The synthesis of 5-Nitro-2-furaldehyde (6-methyl-3-oxo-2,3-dihydro-1,2,4-triazin-5-yl)hydrazone can be achieved by different methods. One of the most commonly used methods is the reaction of 5-nitro-2-furaldehyde with 6-methyl-3-oxo-2,3-dihydro-1,2,4-triazine-5-carbohydrazide in the presence of acetic acid. The reaction leads to the formation of this compound as a yellow solid with a melting point of 230-232°C.

Scientific Research Applications

5-Nitro-2-furaldehyde (6-methyl-3-oxo-2,3-dihydro-1,2,4-triazin-5-yl)hydrazone has been studied for its potential applications in various fields of science. It has been shown to exhibit antimicrobial activity against a variety of microorganisms, including bacteria and fungi. This compound has also been studied for its potential application as a corrosion inhibitor for metals. Additionally, it has been shown to have antioxidant properties and may have potential applications in the field of medicine.

Properties

Molecular Formula

C9H8N6O4

Molecular Weight

264.2 g/mol

IUPAC Name

6-methyl-5-[(2E)-2-[(5-nitrofuran-2-yl)methylidene]hydrazinyl]-2H-1,2,4-triazin-3-one

InChI

InChI=1S/C9H8N6O4/c1-5-8(11-9(16)14-12-5)13-10-4-6-2-3-7(19-6)15(17)18/h2-4H,1H3,(H2,11,13,14,16)/b10-4+

InChI Key

VGARCXWJSQBJIW-ONNFQVAWSA-N

Isomeric SMILES

CC1=NNC(=O)N=C1N/N=C/C2=CC=C(O2)[N+](=O)[O-]

SMILES

CC1=NNC(=O)N=C1NN=CC2=CC=C(O2)[N+](=O)[O-]

Canonical SMILES

CC1=NNC(=O)N=C1NN=CC2=CC=C(O2)[N+](=O)[O-]

Origin of Product

United States

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